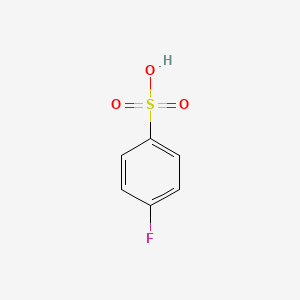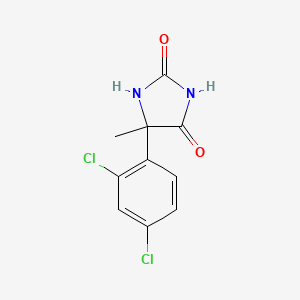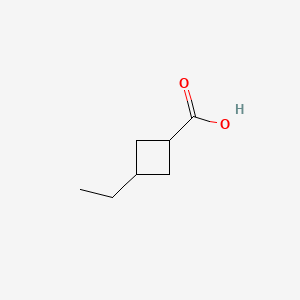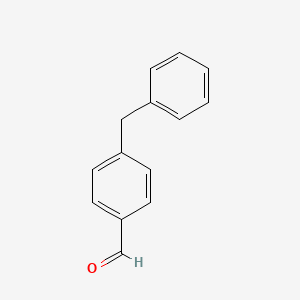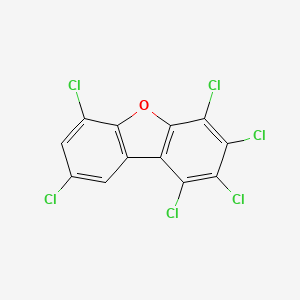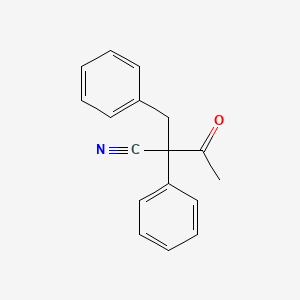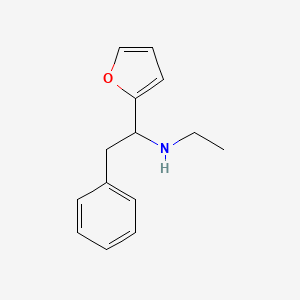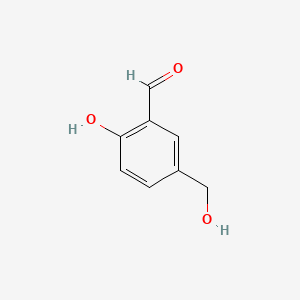
Hexafluoro-2,2,3,3-tetrachlorobutane
概要
説明
Hexafluoro-2,2,3,3-tetrachlorobutane is a compound that is not directly mentioned in the provided papers. However, the papers discuss various hexafluorinated compounds and their properties, which can provide insights into the behavior of similar compounds like hexafluoro-2,2,3,3-tetrachlorobutane. For instance, hexafluorobutadiene is mentioned as a plasma etching gas with excellent properties and as a precursor for synthesizing many fluorinated compounds .
Synthesis Analysis
The synthesis of hexafluorinated compounds can be complex and varied. The paper on hexafluorobutadiene synthesis discusses different methods of synthesizing perfluorobutadiene from various materials, highlighting the industrial prospects of the route from tetrafluoroethylene . Although not directly related to hexafluoro-2,2,3,3-tetrachlorobutane, this information suggests that similar fluorinated compounds can be synthesized through multiple routes, with some being more industrially viable than others.
Molecular Structure Analysis
The molecular structure of hexafluorinated compounds can be quite unique due to the presence of fluorine atoms. For example, hexafluorobicyclobutane is predicted to be robust despite a weak central C-C bond and is expected to yield hexafluorocyclobutene upon heating . This indicates that the molecular structure of hexafluorinated compounds can impart stability and influence their reactivity.
Chemical Reactions Analysis
Hexafluorinated compounds participate in various chemical reactions. The paper on hexafluorobicyclo[1.1.0]butane describes a "fluorohomoene" reaction with alkenes and a pseudopericyclic process with water . Similarly, hexafluorospiropentane can rearrange or decompose under thermal conditions . These findings suggest that hexafluoro-2,2,3,3-tetrachlorobutane may also undergo unique chemical reactions due to the influence of fluorine atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of hexafluorinated compounds are significantly influenced by fluorination. For instance, the perfluoro effect causes shifts in the PE spectra of hexafluorocyclobutanone towards higher ionization energies and bathochromic shifts in the electronic spectra . This implies that hexafluoro-2,2,3,3-tetrachlorobutane may also exhibit shifts in its spectral properties due to the presence of fluorine atoms.
科学的研究の応用
Cytotoxicity Assessment in Vitro
A study by Romano et al. (2021) investigated the cytotoxicity of several impurities in perfluorooctane batches used for vitreoretinal surgery, including hexafluoro-1,2,3,4-tetrachlorobutane. This substance showed cytotoxic effects at 980 ppm in BALB3T3 and ARPE-19 cell lines. This research highlights the importance of understanding the cytotoxicity of chemical impurities in medical applications (Romano et al., 2021).
Hydrogen Bond Studies
Creswell and Allred (1962) explored the deuterium isotope effect in hydrogen bonding, using hexafluoro-2,2,3,3-tetrachlorobutane as a reference compound in their study. Their work provides insights into the subtleties of hydrogen bonding mechanisms, an essential aspect of chemical interactions (Creswell & Allred, 1962).
Environmental and Industrial Implications
Tsai et al. (2002) reviewed the use of perfluorocarbons (PFCs) like hexafluoro-2,2,3,3-tetrachlorobutane in the semiconductor industry, focusing on their environmental hazards and recovery/recycle technologies. This research is crucial for understanding the environmental impact and management of such compounds in industrial processes (Tsai et al., 2002).
Fluorocarbons in Polymer Synthesis
Smith and Babb (1996) described the synthesis of siloxane-containing perfluorocyclobutane aromatic polyethers, a new class of fluorosiloxane polymers. Hexafluoro-2,2,3,3-tetrachlorobutane derivatives played a role in this novel class of materials, highlighting its application in advanced polymer chemistry (Smith & Babb, 1996).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl4F6/c5-1(6,3(9,10)11)2(7,8)4(12,13)14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBLUUDREZEDDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(Cl)Cl)(C(F)(F)F)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190947 | |
| Record name | Hexafluoro-2,2,3,3-tetrachlorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexafluoro-2,2,3,3-tetrachlorobutane | |
CAS RN |
375-34-8 | |
| Record name | 2,2,3,3-Tetrachloro-1,1,1,4,4,4-hexafluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 2,2,3,3-tetrachlorohexafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 375-34-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60525 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexafluoro-2,2,3,3-tetrachlorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3-tetrachlorohexafluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








